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Mequitamium Iodide Binding Affinity Profile

Mequitamium Iodide (also known as LG 30435) is a quaternary ammonium phenothiazine compound. Its

primary high-affinity binding is to muscarinic acetylcholine receptors and histamine H1 receptors [1].

The table below summarizes its receptor binding affinity (Ki values) across different tissues and receptors, as

determined by in vitro binding experiments. A lower Ki value indicates a higher binding affinity.

Receptor / Tissue Type Binding Affinity (Ki value) Type of Interaction

Histamine H1 (Rat brain) 9 nM (High affinity) [1] Information not specified

Muscarinic Acetylcholine (Various tissues) 12 - 77 nM (High affinity) [1] Competitive [1]

↳ Rat cerebral cortex 12 nM [1] Competitive

↳ Rat lung parenchyma 24 nM [1] Competitive

↳ Guinea-pig ileum 77 nM [1] Information not specified

Serotonin 5-HT2 1-10 µM (Low affinity) [1] Information not specified
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Receptor / Tissue Type Binding Affinity (Ki value) Type of Interaction

Platelet-Activating Factor (PAF) 1-10 µM (Low affinity) [1] Information not specified

Verapamil-sensitive sites 1-10 µM (Low affinity) [1] Information not specified

β-adrenergic 1-10 µM (Low affinity) [1] Information not specified

Stereoselectivity of Enantiomers

The biological activity of Mequitamium Iodide is influenced by its chiral structure. The table below

compares the activity of its two enantiomers [2] [3].

Enantiomer
Absolute
Configuration

Histamine H1 Antagonism Antimuscarinic Activity

(+)-
enantiomer

(S) 10-fold more potent than the (-)-
(R) enantiomer [2] [3]

Similar activity to the (-)-(R)
enantiomer [2]

(-)-
enantiomer

(R) Less potent [2] [3] Similar activity to the (+)-(S)
enantiomer [2]

Molecular modeling suggests that the more active (+)-(S)-enantiomer can adopt a conformation similar to the

receptor-binding conformers of classical antihistamines [2] [3].

Detailed Experimental Methodology

The key data on Mequitamium Iodide's binding affinity was generated through standard in vitro receptor

binding experiments. Here is a detailed breakdown of the cited methodology [1]:

Tissue Preparation: Experiments were performed on membrane homogenates from various
tissues, including rat brain (for H1 receptors), and rat cerebral cortex, rat lung parenchyma, and
guinea-pig ileum (for muscarinic receptors). Tissues were homogenized and centrifuged to isolate

the membrane fractions used in the assays.
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Radioligand Binding Assays: Binding affinity was determined by measuring the ability of

Mequitamium Iodide to compete with known radioactive ligands (radioligands) for the receptor sites.
Histamine H1 Receptors: Likely used a radiolabeled H1 antagonist like [3H]mepyramine.

Muscarinic Receptors: Typically used a radiolabeled antagonist like [3H]quinuclidinyl
benzilate ([3H]QNB).

Saturation Studies: To determine the nature of the interaction (competitive vs. non-competitive),
saturation experiments were conducted. The binding of the radioligand was measured at increasing

concentrations, both in the presence and absence of Mequitamium Iodide. The data was analyzed
using Scatchard plots.

Data Analysis: The inhibition constant (Ki), which represents the affinity of Mequitamium Iodide for
the receptor, was calculated from the IC50 values (concentration that inhibits 50% of specific

radioligand binding) using the Cheng-Prusoff equation.

Receptor Binding and Selectivity Pathway

The following diagram illustrates the primary and secondary receptor interactions of Mequitamium Iodide,

summarizing the data from the tables above.

Mequitamium Iodide

Histamine H1 Receptor
(High Affinity, Ki = 9 nM)

Muscarinic Receptor
(High Affinity, Ki = 12-77 nM)

Serotonin 5-HT2
(Low Affinity, Ki = 1-10 µM)

Platelet-Activating Factor (PAF)
(Low Affinity, Ki = 1-10 µM)

β-adrenergic
(Low Affinity, Ki = 1-10 µM)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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